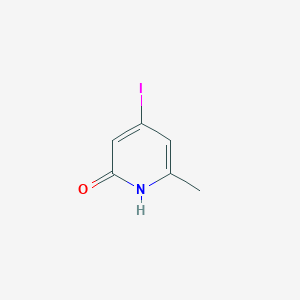
4-iodo-6-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-6-methylpyridin-2(1H)-one is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring. This compound is characterized by the presence of an iodine atom at the 4th position and a methyl group at the 6th position on the pyridine ring, along with a ketone group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-6-methylpyridin-2(1H)-one typically involves the iodination of 6-methylpyridin-2(1H)-one. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Reduction: 4-Iodo-6-methylpyridin-2(1H)-ol.
Oxidation: 4-Iodo-6-methylpyridine-2-carboxylic acid.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Could be explored for pharmaceutical applications, such as drug development.
Industry: May be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 4-iodo-6-methylpyridin-2(1H)-one would depend on its specific application. In general, the compound could interact with molecular targets such as enzymes or receptors, influencing biological pathways. The iodine and methyl groups may play roles in binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-2-methylpyridine: Lacks the ketone group at the 2nd position.
6-Methylpyridin-2(1H)-one: Lacks the iodine atom at the 4th position.
4-Bromo-6-methylpyridin-2(1H)-one: Similar structure but with a bromine atom instead of iodine.
Uniqueness
4-Iodo-6-methylpyridin-2(1H)-one is unique due to the combination of its substituents, which can influence its reactivity and potential applications. The presence of both iodine and a ketone group provides distinct chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C6H6INO |
|---|---|
Poids moléculaire |
235.02 g/mol |
Nom IUPAC |
4-iodo-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6INO/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H,8,9) |
Clé InChI |
PTLYEMLMTWNNEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=O)N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13016522.png)
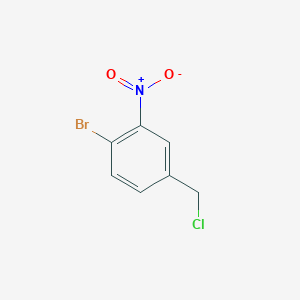
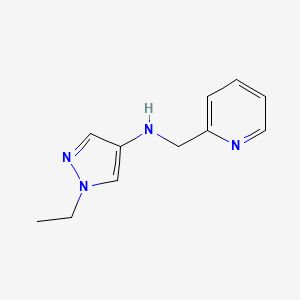
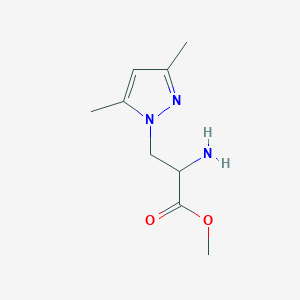

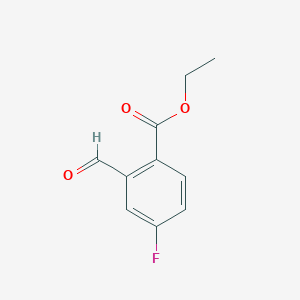
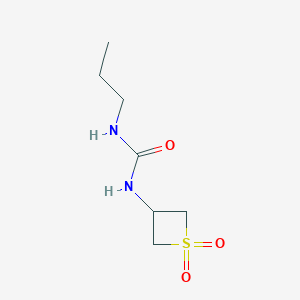

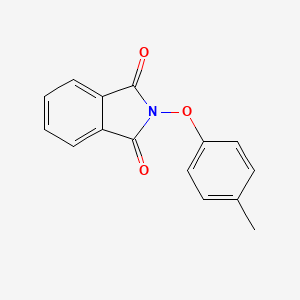

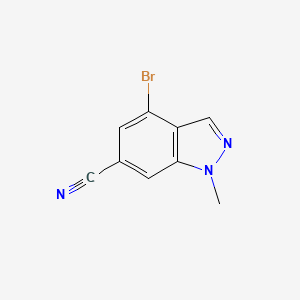
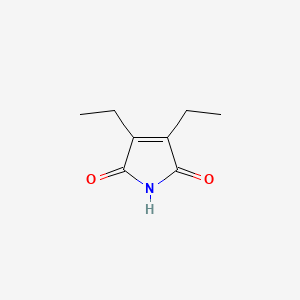
![Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13016614.png)
